molecular formula C14H14FNO2S B1447202 2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803608-34-5

2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No.: B1447202
CAS No.: 1803608-34-5
M. Wt: 279.33 g/mol
InChI Key: ZBWOJSJXEMASGM-UHFFFAOYSA-N
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Description

2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is an organic compound that features a thiazole ring substituted with a fluoro-methylphenyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro-methylphenyl group and the thiazole ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylphenyl group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its ability to interact with various biological targets.

Properties

IUPAC Name

2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-8-6-9(15)4-5-10(8)12-16-11(7-19-12)14(2,3)13(17)18/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWOJSJXEMASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC(=CS2)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 2
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 3
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 4
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 5
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 6
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

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